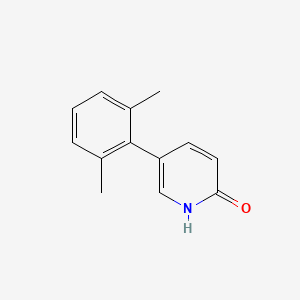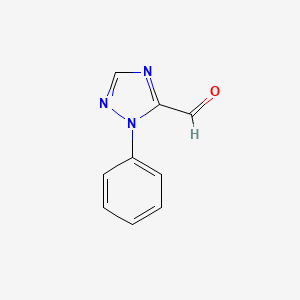
2H-Pyran-2-carbonsäure, 3,4-Dihydro-2-methyl-4-oxo-, Ethylester
Übersicht
Beschreibung
The compound “2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester” is a chemical with the molecular formula C9H14O3 . It is a type of cyclic α,β -unsaturated ketone .
Synthesis Analysis
The synthesis of 2H-Pyrans has been a topic of interest in recent literature . The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols . Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3,4-Dihydro-2H-pyran, include a vapor density of 2.9 (vs air), a refractive index n20/D of 1.440 (lit.), a boiling point of 86 °C (lit.), a melting point of −70 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Wirkmechanismus
The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is not well understood. However, several studies have suggested that the compound may exert its biological activity by interacting with specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been reported to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is its versatility in organic synthesis. It can be easily modified to yield a wide range of derivatives, making it a useful building block in the synthesis of biologically active compounds. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester. Some of the possible areas of investigation include:
1. Development of new drugs: The compound has shown promising activity against various diseases, and further research could lead to the development of new drugs.
2. Synthesis of new materials: The compound has good thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
3. Investigation of its mechanism of action: Further research is needed to understand the mechanism of action of the compound and its interactions with specific enzymes or receptors in the body.
4. Investigation of its toxicity: Although the compound has shown promising activity, its toxicity needs to be investigated to ensure its safety for use in humans.
Conclusion:
2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-m2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester-4-oxo-, 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester ester is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising activity against various diseases, and further research could lead to the development of new drugs. Its versatility in organic synthesis also makes it a useful building block in the synthesis of biologically active compounds. However, further research is needed to understand its mechanism of action and toxicity.
Wissenschaftliche Forschungsanwendungen
Synthese von 2H-Pyranen
2H-Pyrane sind ein strukturelles Motiv, das in vielen Naturprodukten vorkommt, und sie sind wichtige Zwischenprodukte bei der Konstruktion vieler dieser Strukturen . Die Synthese von 2H-Pyranen wurde durch verschiedene Methoden erreicht, darunter die Verwendung von 2-Methylentetrahydropyranen .
Herstellung von 3,4-Dihydropyran-2-onen
3,4-Dihydropyran-2-one, auch bekannt als Enol-δ-lactone, haben aufgrund ihrer biologischen Aktivität, ihres Vorkommens in verschiedenen pharmazeutischen Produkten und ihrer Nützlichkeit in der organischen Synthese zunehmend an Bedeutung gewonnen . Diese Verbindungen bieten eine vielseitige Plattform für den Zugang zu funktionalisierten Enonen, γ-Lactonen, cyclischen Enaminen und 2-Pyronen .
Synthese von Tetrahydropyranylierten Produkten
3,4-Dihydro-2H-pyran kann als Reaktant verwendet werden, um tetrahydropyranylierte Produkte aus Alkoholen in Gegenwart eines Phenolsulfonsäure-Formaldehyd-Harzkatalysators zu synthetisieren .
Synthese von Tetrahydropyran-Derivaten
Tetrahydropyran-Derivate können durch Reaktion von Pyrazolen in Gegenwart von Trifluoressigsäure synthetisiert werden .
Synthese von Ethyl-6-Methyl-2-oxo-4-{4-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidin-5-carboxylat
Die Synthese dieser Verbindung erfolgte unter Verwendung der Biginelli-Reaktion als Schlüsselschritt, gefolgt von der Huisgen-1,3-dipolaren Cycloaddition in einer konvergenten vierstufigen Route .
Synthese von 4-Hydroxy-2-chinolonen
4-Hydroxy-2-chinolone haben interessante pharmazeutische und biologische Aktivitäten, was sie in der Arzneimittelforschung und -entwicklung wertvoll macht . Die Synthese dieser Verbindungen wurde durch verschiedene Methoden erreicht, darunter die Reaktion von Chinolin-2-onen mit Ethen-1,2,3,4-tetracarbonitril .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-4-oxo-3H-pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRCCGSQOIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C=CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436419 | |
| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113122-96-6 | |
| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methyl]-N,2-dimethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1650072.png)
![1-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B1650073.png)
![N-(2,6-dimethylphenyl)-2-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)acetamide](/img/structure/B1650074.png)

![N-{4-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B1650077.png)
![1-{[2-(benzylamino)-2-oxoethyl]thio}-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650078.png)
![3-(3-{[(2,4-dimethoxybenzyl)amino]carbonyl}phenyl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B1650081.png)
![1-[(Methylcarbamoyl)amino]-1-oxopropan-2-yl 1-(4-bromobenzoyl)piperidine-4-carboxylate](/img/structure/B1650082.png)
![5-Chloro-2-{[(cyclopent-1-en-1-yl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B1650083.png)
![6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1650085.png)
![3-Methyl-6-[(methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1650087.png)
![4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol](/img/structure/B1650088.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B1650093.png)